(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Description
Properties
Molecular Formula |
C17H22BFO4 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
ethyl 3-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22BFO4/c1-6-21-15(20)10-8-12-7-9-13(19)11-14(12)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |
InChI Key |
YENRPICPTUWDNH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of 2-Bromo-4-fluorobenzaldehyde
A precursor to the arylboronate fragment is prepared through palladium-catalyzed borylation:
Reaction conditions :
- Substrate : 2-Bromo-4-fluorobenzaldehyde
- Boronate source : Bis(pinacolato)diboron (1.2 equiv)
- Catalyst : Pd(dppf)Cl₂ (3 mol%)
- Base : KOAc (3.0 equiv)
- Solvent : 1,4-Dioxane, 80°C, 12 h
- Yield : 78–85%
Mechanistic insight : Oxidative addition of Pd⁰ to the aryl bromide precedes transmetalation with diboron reagent, followed by reductive elimination to form the boronate ester.
Acrylate Formation via Horner–Wadsworth–Emmons Reaction
The (E)-acrylate moiety is introduced using a phosphonate-based olefination strategy:
Synthesis of Diethyl (2-(4-Fluoro-2-(Pinacolatoboryl)Phenyl)Vinyl)Phosphonate
Step 1 : Phosphonate precursor preparation:
Diethyl phosphonoacetate (1.0 equiv) + NaH (2.2 equiv) → Deprotonation in THF, 0°C, 1 h
Phosphonate anion + 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv)
→ RT, 12 h → (E)-alkene formation (dr >20:1)
Key parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Solvent | Tetrahydrofuran |
| Base | Sodium hydride |
| Reaction time | 12 h |
| (E)/(Z) selectivity | >95% |
Rationale : The HWE reaction favors (E)-alkenes due to rapid equilibration of oxaphosphetane intermediates and steric hindrance in the (Z)-transition state.
Esterification and Final Coupling
Ethyl Acrylate Installation
The phosphonate intermediate undergoes esterification with ethanol under acidic conditions:
- Reagents : Crude phosphonate (1.0 equiv), EtOH (5.0 equiv), H₂SO₄ (cat.)
- Conditions : Reflux, 6 h
- Workup : Neutralization with NaHCO₃, extraction with EtOAc
- Yield : 82% after silica gel chromatography
Alternative Pathways
Suzuki-Miyaura Cross-Coupling
For modular synthesis, a pre-formed acrylate boronate may couple with iodoarenes:
- Boronate : Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
- Aryl halide : 2-Bromo-4-fluoroiodobenzene
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DME/H₂O (4:1), 80°C, 24 h
- Yield : 68%
Optimization Challenges
Boronate Stability
The pinacol boronate group is susceptible to protodeboronation under strongly acidic or basic conditions. Mitigation strategies include:
Stereochemical Purity
(E)-Selectivity in HWE reactions depends on:
- EWG strength : Nitriles (>95% E) vs. esters (80–90% E)
- Solvent polarity : Apolar solvents (toluene) favor (E)-isomers
Scalability and Industrial Considerations
Key bottlenecks :
- Cost of Pd catalysts : Ligand design (e.g., XPhos) reduces loading to 0.5 mol%
- Purification : Silica gel chromatography replaced by crystallization in heptane/EtOAc
| Scale | Yield | Purity (HPLC) |
|---|---|---|
| 10 g | 78% | 98.5% |
| 1 kg | 72% | 97.8% |
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing group.
Biological Studies: The compound can be used in the study of biological pathways and interactions, particularly those involving boron-containing molecules.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The fluorine atom on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(E)-Ethyl 3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate (Compound B)
- Structure : Replaces the dioxaborolane group with a 1,4-dioxocin ring.
- Synthesis : Synthesized via alkylation of a precursor with 1,4-dibromobutane (39% yield) .
- Applications : Primarily serves as a precursor to acrylamide derivatives (e.g., D1–D17) for biological screening. Lacks boron, limiting utility in cross-coupling chemistry .
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate
- Structure: Contains a 4-fluorophenyl group but lacks the boron ester. Features an acetylated phenol instead.
- Applications: Intermediate for synthesizing styrylchromones and pentadienones with pharmaceutical relevance. The absence of boron restricts catalytic applications .
Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate (Compound 5)
- Structure : Incorporates a thioxo-oxadiazole ring and diphenyl substituents.
- Synthesis : Derived from CS₂ and KOH under heated conditions.
- Applications: Potential antimicrobial or anticancer activity due to the oxadiazole moiety. No reported use in cross-coupling .
Boron-Containing Analogs
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
- Structure : Similar pinacol boronic ester group but lacks the fluorophenyl substituent.
- Applications: Used in Suzuki couplings to introduce acrylate moieties.
ETHYL 3-(4-METHOXYBENZOYL)PROPIONATE
- Structure : Methoxybenzoyl group instead of boron.
- Applications: Non-boron analog for esterification studies. Limited utility in metal-catalyzed reactions .
Electronic and Reactivity Comparisons
- Boron Impact: The pinacol boronic ester group in the target compound enables transmetalation in palladium-catalyzed reactions, a feature absent in non-boron analogs .
Biological Activity
(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It is identified by the CAS number 1198615-65-4. The structure features a fluorinated phenyl group and a dioxaborolane moiety, which are critical for its biological interactions.
Synthesis
The synthesis of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity. Specific methodologies may include palladium-catalyzed cross-coupling reactions or other organic synthetic routes tailored to introduce the dioxaborolane group effectively.
Anticancer Properties
Recent studies have focused on the anticancer potential of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate. It has been evaluated against various human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.56 | Induces apoptosis via caspase activation |
| HL-60 (Leukemia) | 1.0 | Inhibits tubulin polymerization |
| MDA-MB-435 (Breast Cancer) | 0.229 | Cell cycle arrest at G2/M phase |
The compound demonstrated significant antiproliferative activity compared to standard treatments like Combretastatin-A4 (CA-4), showcasing its potential as a therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. Studies indicate that it inhibits tubulin polymerization effectively, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The activation of caspase pathways further underscores its role in inducing programmed cell death .
Case Studies and Research Findings
- Study on A549 Cells : A study demonstrated that treatment with (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate resulted in a significant increase in nuclear condensation and caspase-3 activation compared to untreated controls .
- In Vivo Studies : Preliminary in vivo studies have shown promising results in tumor reduction in xenograft models treated with this compound. The anti-tumor efficacy was assessed alongside toxicity profiles to evaluate safety margins .
Q & A
Q. What are the standard synthetic routes for (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety for aryl-aryl bond formation. A representative protocol involves:
- Step 1: Reaction of a fluorophenyl boronic ester precursor (e.g., 4-fluoro-2-bromophenyl derivatives) with a palladium catalyst (e.g., Pd(PPh₃)₄) in 1,4-dioxane under inert atmosphere at 90°C for 24 hours, yielding intermediates in ~43% yield .
- Step 2: Subsequent acrylate esterification under basic conditions (e.g., NaHCO₃) to install the ethyl acrylate group .
Key Parameters:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 43% | |
| Solvent | 1,4-dioxane | — | |
| Temperature | 90°C | — |
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the (E)-configuration of the acrylate moiety and boronic ester integration (e.g., characteristic peaks for dioxaborolane B-O bonds at ~30 ppm in ¹¹B NMR) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in analogous dioxaborolane structures .
- HPLC-MS: Ensures purity (>98%) and detects trace byproducts (e.g., deboronation products) .
Q. What safety precautions are required during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact (P201, P210 codes) .
- Storage: Inert atmosphere (N₂/Ar) at –20°C to prevent boronic ester hydrolysis .
- Waste Disposal: Neutralize acidic/basic residues before disposal (e.g., quench with NaHCO₃) .
Advanced Research Questions
Q. How can low yields in the Suzuki-Miyaura step be addressed?
Methodological Answer: Low yields (~43%) often stem from competing protodeboronation or catalyst poisoning . Optimization strategies include:
- Catalyst Screening: Use PdCl₂(dppf) or SPhos ligands to enhance stability .
- Solvent Optimization: Replace 1,4-dioxane with THF/water mixtures to improve solubility .
- Additives: Add K₃PO₄ to scavenge Brønsted acids that promote side reactions .
Data Contradiction Note: Yields vary between 43% () and 44.33% () for similar intermediates, suggesting substrate-specific reactivity.
Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dioxaborolane ring’s electron-withdrawing effect lowers LUMO energy, favoring transmetalation .
- Molecular Dynamics (MD): Simulate solvent effects on boronic ester stability (e.g., 1,4-dioxane vs. DMF) .
Q. How does steric hindrance from the 4-fluoro substituent affect reaction pathways?
Methodological Answer:
Q. What are the challenges in scaling up synthesis, and how are they resolved?
Methodological Answer:
- Batch vs. Flow Chemistry: Continuous flow systems reduce Pd catalyst loading (0.5 mol% vs. 2 mol% in batch) and improve reproducibility .
- Byproduct Analysis: Use LC-MS to identify and quantify deboronation products (e.g., fluorophenyl acrylate derivatives) during scale-up .
Data Contradiction Analysis
Example: reports 43% yield using Pd(PPh₃)₄, while achieves 44.33% with modified ligands. This discrepancy highlights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
